molecular formula C20H20N2O3S B11025717 N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B11025717
M. Wt: 368.5 g/mol
InChI Key: JLKZPSNECWBDMF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a substituted oxane carboxamide. This structural motif is of significant interest in pharmaceutical and agrochemical research due to the broad bioactivity of benzothiazole derivatives. While the specific biological profile of this compound is under investigation, benzothiazole-carboxamide hybrids are a prominent scaffold in drug discovery. Research on analogous structures has demonstrated potent antifungal activity, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration . Such compounds have shown remarkable efficacy against various plant pathogens, indicating potential applications in developing novel crop protection agents . Furthermore, benzothiazole derivatives bearing carboxamide groups have been extensively studied for their anti-inflammatory and analgesic properties. Some compounds in this class have exhibited efficacy in standard models of inflammation and pain, with mechanisms potentially involving interaction with key enzymatic targets, and have shown favorable ulcerogenic indices compared to traditional NSAIDs . The benzothiazole nucleus is also a key pharmacophore in other areas, including anticonvulsant and antimicrobial research . This compound is provided exclusively for research and development purposes in these and other exploratory fields. It is intended for use by qualified laboratory professionals only. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C20H20N2O3S/c1-24-15-8-6-14(7-9-15)20(10-12-25-13-11-20)18(23)22-19-21-16-4-2-3-5-17(16)26-19/h2-9H,10-13H2,1H3,(H,21,22,23)

InChI Key

JLKZPSNECWBDMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide, also known as Y042-5139, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzothiazole moiety linked to a phenyl group with a methoxy substituent and an oxane carboxamide structure. Its molecular formula is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S, and it can be represented by the following structural formula:

SMILES COc1ccc C2 CCOCC2 C Nc2nc cccc3 c3s2 O cc1\text{SMILES COc1ccc C2 CCOCC2 C Nc2nc cccc3 c3s2 O cc1}

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential as an antimicrobial agent. The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Antimicrobial Properties

A study indicated that derivatives of benzothiazole exhibit strong antibacterial activity. The compound's structure allows it to interact with bacterial membranes and inhibit essential biosynthetic pathways, leading to bacterial cell death .

The precise mechanism by which this compound exerts its antibacterial effects involves several pathways:

  • Membrane Disruption : The compound may disrupt bacterial membrane integrity, leading to leakage of cellular contents.
  • Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in cell wall synthesis and other critical metabolic processes.
  • Regulation of Gene Expression : Studies suggest that the compound can modulate the expression of genes related to antibiotic resistance and virulence factors in bacteria .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 μg/mL to 1 μg/mL against resistant strains like MRSA, showcasing their potential as effective antimicrobial agents .
  • Proteomic Analysis : Proteomic studies revealed that treatment with benzothiazole derivatives altered the expression of proteins involved in essential metabolic pathways, suggesting a multi-target action mechanism against bacterial pathogens .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntibacterialEffective against MRSA and other strains
Minimum Inhibitory Concentration (MIC)Ranges from 0.06 μg/mL to 1 μg/mL
MechanismMembrane disruption and enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives

Patel et al.'s 1,2,4-Triazole-Benzothiazole Hybrids

Patel et al. synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives, which demonstrated potent antibacterial and antitubercular activities. Key findings include:

  • Substituent Effects : Derivatives with 6-fluoro or 6-methyl groups on the benzothiazole ring exhibited superior Gram-positive antibacterial activity (MIC = 3.12–6.25 µg/mL) compared to ampicillin.
  • Mechanistic Insight : The benzothiazole-triazole hybrid structure likely enhances membrane permeability or enzyme inhibition.
  • However, the oxane ring in the target compound may improve metabolic stability .
Biphenyl Benzothiazole-2-Carboxamides

Yar and Ansari reported N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (Compound II) as a diuretic agent. Structural similarities include the benzothiazole-carboxamide backbone, but the biphenyl group in Compound II contrasts with the oxane-methoxyphenyl moiety in the target compound.

  • Activity : Compound II showed significant diuretic effects, suggesting that the carboxamide linkage to benzothiazole is a critical pharmacophore.
  • Divergence : The oxane ring in the target compound may alter lipophilicity and renal clearance compared to the planar biphenyl system .

Oxadiazole Derivatives

LMM5 and LMM11 (1,3,4-Oxadiazoles)

Kioshima et al. identified 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) as a thioredoxin reductase inhibitor with antifungal activity against Candida albicans.

  • Structural Overlap : Both LMM5 and the target compound contain a 4-methoxyphenyl group, which may contribute to target binding or solubility.

Triazole Derivatives

Sulfonyl-Triazole-Thiones

Compounds 7–9 from the International Journal of Molecular Sciences (2014) feature 1,2,4-triazole-thione cores with sulfonyl and fluorophenyl substituents. These derivatives exist in thione tautomeric forms, confirmed by IR and NMR spectroscopy.

  • Activity : Triazole-thiones are explored for antimicrobial applications, though specific data are lacking.
  • Comparison : The rigid oxane ring in the target compound may reduce tautomerism-related instability compared to triazole-thiones .

Thiazole Derivatives

Cardioprotective Thiazole-Hydrazine Hydrobromide

A study in highlighted N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide, which outperformed Levocarnitine in reducing hypoxia-induced muscle contraction.

  • Shared Features : The 4-methoxyphenyl group is present in both compounds.
  • Divergence : The target compound’s oxane-carboxamide system may offer different steric or electronic interactions compared to the thiazole-hydrazine structure .

Structural and Functional Analysis Table

Compound Class Key Structural Features Bioactivity Key Differences from Target Compound Reference
Benzothiazole-Triazole Triazole, pyridyl, substituted benzothiazole Antibacterial, antitubercular Lack of oxane ring
1,3,4-Oxadiazole Oxadiazole, sulfamoyl, methoxyphenyl Antifungal (thioredoxin reductase) Oxadiazole vs. benzothiazole-oxane
Triazole-Thione Triazole-thione, sulfonyl, fluorophenyl Potential antimicrobial Tautomerism vs. rigid oxane
Thiazole-Hydrazine Thiazole, methoxyphenyl, azepine Cardioprotective Hydrazine vs. carboxamide linkage

Preparation Methods

Method 2.1: Cyclization with Carboxylic Acid Derivatives

Reagents : 2-Aminothiophenol, chloroacetyl chloride, polyphosphoric acid (PPA).
Conditions :

  • 2-Aminothiophenol reacts with chloroacetyl chloride in PPA at 120–140°C for 4–6 hours.

  • Yield : ~75–85%.

Method 2.2: Oxidative Cyclization

Reagents : 2-Aminothiophenol, iodine, dimethyl sulfoxide (DMSO).
Conditions :

  • Iodine-mediated oxidative cyclization at 80°C for 2 hours.

  • Yield : ~70%.

Synthesis of 4-(4-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxylic Acid

The oxane ring is constructed via Prins cyclization or acid-catalyzed cyclization of diols with aldehydes.

Method 3.1: Prins Cyclization

Reagents : 4-Methoxybenzaldehyde, 3-buten-1-ol, sulfuric acid.
Mechanism :

  • Protonation of the aldehyde activates it for electrophilic attack.

  • Reaction with 3-buten-1-ol forms a carbocation intermediate.

  • Cyclization yields the oxane ring with a 4-methoxyphenyl group.
    Workup :

  • The intermediate alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

  • Yield : ~60–70%.

Method 3.2: Diels-Alder Approach

Reagents : 4-Methoxyphenylacetylene, diethyl ketomalonate, BF₃·Et₂O.
Conditions :

  • [4+2] Cycloaddition forms the oxane ring.

  • Hydrolysis and decarboxylation yield the carboxylic acid.

  • Yield : ~55–65%.

Amide Bond Formation

Coupling the benzothiazol-2-amine with the oxane-carboxylic acid is achieved via activation of the carboxylic acid .

Method 4.1: HATU-Mediated Coupling

Reagents :

  • 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, HATU, DIPEA, DMF.
    Procedure :

  • Activate the carboxylic acid with HATU and DIPEA for 15 minutes.

  • Add benzothiazol-2-amine and stir at room temperature for 12 hours.
    Yield : ~80–85%.

Method 4.2: Acid Chloride Route

Reagents : Oxalyl chloride, benzothiazol-2-amine, THF.
Conditions :

  • Convert the carboxylic acid to its acid chloride using oxalyl chloride.

  • React with benzothiazol-2-amine in THF at 0°C to room temperature.
    Yield : ~75–80%.

Alternative One-Pot Strategies

Recent advancements enable telescoped synthesis to reduce purification steps.

Method 5.1: Sequential Cyclization-Coupling

Reagents : 2-Aminothiophenol, 4-methoxybenzaldehyde, HATU.
Conditions :

  • Synthesize benzothiazole in situ via iodine-mediated cyclization.

  • Directly couple with preformed oxane-carboxylic acid.
    Yield : ~65–70%.

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
HATU-mediated couplingAmide bond formation80–85%High efficiency, mild conditionsCost of HATU
Acid chloride routeAcid activation75–80%ScalableMoisture-sensitive intermediates
One-pot strategyTelescoped synthesis65–70%Reduced purificationLower yield

Critical Challenges and Optimizations

  • Steric hindrance : Bulky 4-methoxyphenyl group complicates cyclization.

    • Solution : Use high-boiling solvents (e.g., toluene) to improve reaction kinetics.

  • Oxidation over-reduction : During carboxylic acid preparation.

    • Solution : Employ TEMPO/NaClO₂ for controlled oxidation.

Scalability and Industrial Relevance

  • Preferred route : HATU-mediated coupling due to reproducibility.

  • Cost-effective alternative : Acid chloride method for large-scale production .

Q & A

Basic Research Question

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
  • TLC : Single spot (Rf_f ~0.5 in ethyl acetate/hexane 1:1) .
  • Elemental analysis : C, H, N percentages within ±0.4% of theoretical values .
    Impurities (e.g., unreacted starting materials) must be <2% for in vitro assays .

What challenges arise in resolving crystallographic data for this compound, and how can SHELX improve refinement?

Advanced Research Question

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Disordered moieties : Apply PART/SUMP restraints for the methoxyphenyl group .
  • High R-factors : Iterative refinement with SHELXE (10+ cycles) improves electron density maps .
    Validation tools (e.g., PLATON) check for missed symmetry or solvent voids .

How do substituent variations on the benzothiazole or oxane rings affect biological activity?

Advanced Research Question

  • Benzothiazole modifications : Electron-withdrawing groups (e.g., Cl at C5) enhance cytotoxicity (IC50_{50} reduced by ~40% vs. H) .
  • Oxane ring substitution : Bulky groups (e.g., methyl at C4) reduce solubility but improve membrane permeability (logP increases by 0.5) .
  • Methoxyphenyl position : Para-methoxy optimizes π-stacking in kinase binding pockets (Kd_d = 12 nM vs. 85 nM for ortho-) .

How can contradictory results in biological activity assays (e.g., cytotoxicity) be systematically addressed?

Advanced Research Question

  • Assay variability : Standardize protocols (e.g., MTT assay: 24h incubation, 10% FBS) and include positive controls (e.g., doxorubicin) .
  • Solvent artifacts : Use DMSO concentrations <0.1% to avoid false negatives .
  • Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) in qPCR-based mechanistic studies .

What mechanistic insights explain the compound’s reactivity in benzothiazole ring functionalization?

Advanced Research Question

  • Electrophilic aromatic substitution : The benzothiazole’s electron-deficient C5 position reacts preferentially with NO2+_2^+ (HNO3_3/H2_2SO4_4, 0°C) .
  • Radical reactions : AIBN-initiated bromination at C6 under NBS/UV light .
  • Photodegradation : UV exposure (254 nm) cleaves the thiazole ring, monitored via LC-MS .

How does the compound’s stability under physiological conditions impact experimental design?

Advanced Research Question

  • pH-dependent hydrolysis : Stable at pH 7.4 (t1/2_{1/2} >24h), but degrades rapidly in acidic lysosomal conditions (pH 5.0, t1/2_{1/2} = 2h) .
  • Light sensitivity : Store in amber vials at -20°C; avoid prolonged exposure during handling .
  • Thermal stability : Decomposes above 150°C (DSC analysis) .

What strategies are effective in designing derivatives with enhanced target selectivity?

Advanced Research Question

  • Bioisosteric replacement : Replace oxane with piperidine (improves CNS penetration) .
  • Prodrug approaches : Esterify the carboxamide to enhance oral bioavailability .
  • Molecular docking : Use AutoDock Vina to optimize binding to ATP pockets (ΔG < -9 kcal/mol) .

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